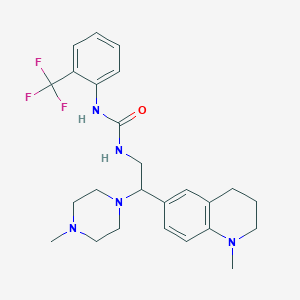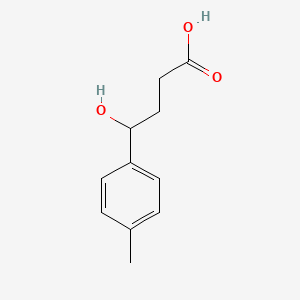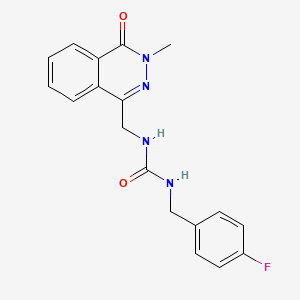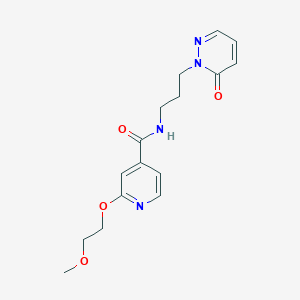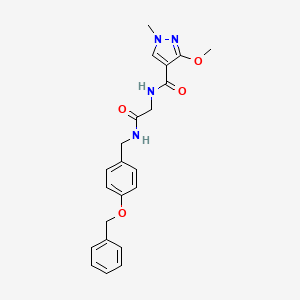
N-(2-((4-(苄氧基)苄基)氨基)-2-氧代乙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a type of organic compound known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It’s also related to the class of benzylamines , which are known for their reactivity and potential use in various fields such as health, laboratory synthesis, and other applications .
科学研究应用
Antioxidant Activity
The compound has been studied for its in vitro antioxidant activity . It has shown promising results in decolorizing the purple-colored solution of DPPH, indicating its potential as an antioxidant agent . This could be particularly useful in research related to oxidative stress and its impact on various diseases.
Antimicrobial Activity
Research indicates that the compound and its metal complexes exhibit significant antimicrobial activities against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, E. coli, and fungal strains like A. niger and C. albicans . This suggests its application in developing new antimicrobial agents.
Molecular Docking Studies
The compound has been used in molecular docking studies with enzymes like C. albicans sterol 14-alpha demethylase. The results suggest that it can bind effectively, which implies its potential use in designing enzyme inhibitors .
Synthesis of Metal Complexes
It serves as a ligand in the synthesis of various metal complexes . These complexes have been characterized and analyzed for their stability and reactivity, which is essential in materials science and catalysis research .
Structural Analysis
The compound’s structure has been determined through X-ray crystallography , providing detailed insights into its molecular configuration . This information is crucial for the synthesis of structurally related compounds and for understanding structure-activity relationships.
Antimycobacterial Evaluation
There is evidence of the compound being evaluated for its antimycobacterial properties . This could lead to the development of new treatments for diseases caused by mycobacteria, such as tuberculosis .
Transition Metal Complexes
The compound has been used to derive transition metal complexes with potential applications in magnetic, optical, and electronic devices due to their unique properties .
作用机制
Target of Action
The primary target of this compound is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.
Mode of Action
It is known that the compound interacts with its target, leukotriene a-4 hydrolase, and potentially inhibits its activity . This inhibition could lead to a decrease in the production of leukotrienes, thereby reducing inflammation and allergic responses.
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway. By inhibiting Leukotriene A-4 hydrolase, it prevents the conversion of Leukotriene A4 to Leukotriene B4, a potent mediator of inflammation . The downstream effects of this inhibition could include a reduction in inflammation and allergic responses.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of Leukotriene A-4 hydrolase. This could result in a decrease in the production of leukotrienes, leading to a reduction in inflammation and allergic responses .
属性
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-[(4-phenylmethoxyphenyl)methylamino]ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26-14-19(22(25-26)29-2)21(28)24-13-20(27)23-12-16-8-10-18(11-9-16)30-15-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCQCBXTCUHZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

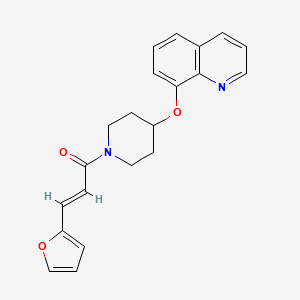


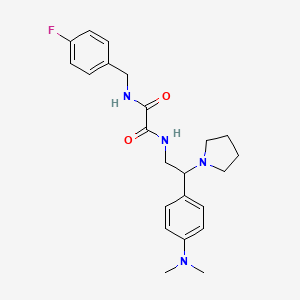
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
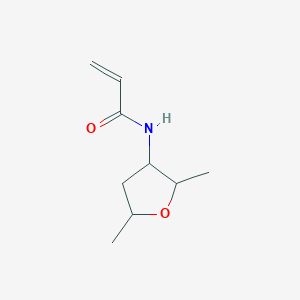
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)
